molecular formula C12H10O3 B1308658 6-Methoxy-1-naphthoic acid CAS No. 36112-61-5

6-Methoxy-1-naphthoic acid

Cat. No.: B1308658
CAS No.: 36112-61-5
M. Wt: 202.21 g/mol
InChI Key: WRZAWKSSADRYTA-UHFFFAOYSA-N
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Description

6-Methoxy-1-naphthoic acid (6-MNA) is an aromatic carboxylic acid that is widely used in the pharmaceutical industry, as a key component in the synthesis of various drugs and compounds. 6-MNA is also used in scientific research, as it can be used to study the mechanisms of action of drugs and other compounds, and to analyze the biochemical and physiological effects of these compounds.

Scientific Research Applications

Environmental Monitoring and Analysis

  • Waste Water Analysis : The HPLC method was utilized for the simultaneous separation and determination of various hydroxy-naphthoic acids, including isomers of 6-methoxy-1-naphthoic acid in waste water. This method is significant for environmental monitoring, especially in processes involving the synthesis of hydroxy-naphthoic acids, ensuring that environmental standards are met (Liu Jian-xiu & Sun Hong, 2005).

Chemical Synthesis and Process Improvement

  • Synthesis Improvement : The synthesis of 2-Hydroxy-6-naphthoic acid from 2-Naphthol was improved, showing the importance of this compound derivatives in the production of polyaromatic esters. The study demonstrated a high yield and content, indicating its relevance in industrial applications for the synthesis of high-purity compounds (Yang Wang et al., 2013).
  • Purity Analysis : The purity of various naphthoic acid derivatives, including 2-methoxy-6-naphthoic acid, was characterized and analyzed using methods like melting point, HPLC, and UV spectrophotometry. This research highlights the importance of precise analytical techniques in ensuring the purity of chemical compounds for industrial applications (Y. Song, C. Zhang, & Jing Li, 2012).

Materials Science and Engineering

  • Advanced Material Research : The synthesis and analysis of this compound derivatives are critical in materials science, particularly for the development of new materials with specific properties like non-steroidal anti-inflammatory agents. These derivatives play a role in creating materials with targeted medicinal applications, underlining the intersection of chemistry and materials science (Wei-Ming Xu & Hong-Qiang He, 2010).

Biological Applications and DNA Interaction

  • DNA Binding Studies : The interaction of certain naphthoic acid derivatives with DNA was studied, showing how modifications like the introduction of the adamantyl group can influence DNA binding. These studies are fundamental in understanding drug-DNA interactions and designing molecules with specific biological effects (A. Milanese et al., 2011).

Safety and Hazards

The safety information for 6-Methoxy-1-naphthoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261 and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

6-Methoxy-1-naphthoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . This interaction is crucial as it can modulate inflammatory pathways, making this compound a potential candidate for anti-inflammatory drug development.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators such as prostaglandins . This reduction can lead to decreased inflammation and pain, highlighting its potential therapeutic benefits.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . Long-term studies in vitro and in vivo have indicated that this compound can maintain its anti-inflammatory effects over extended periods, although its efficacy may diminish with time due to potential degradation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it effectively reduces inflammation without significant adverse effects . At higher doses, it may exhibit toxicity, leading to adverse effects such as gastrointestinal irritation and liver toxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that can be excreted from the body . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, particularly those involved in inflammatory responses, such as the liver and kidneys . Understanding its transport and distribution is vital for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with COX-2 and other cytoplasmic proteins . Additionally, post-translational modifications may direct it to specific cellular compartments, enhancing its therapeutic potential by targeting specific pathways involved in inflammation.

Properties

IUPAC Name

6-methoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZAWKSSADRYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403012
Record name 6-Methoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36112-61-5
Record name 6-Methoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This starts from anisole; this is reacted with furan-2-carboxylic acid in the presence of a large excess of aluminium trichloride to give 6-methoxy-naphthalene-1-carboxylic acid (see J. Am. Chem. Soc. 69, page 2262 and European Patent No. A1-200,840).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary research focus regarding 6-methoxy-1-naphthoic acid in the provided abstract?

A1: The primary research focus, as indicated by the title "Synthesis of the this compound" [], is on the development of a method to synthesize this particular compound. The abstract does not delve into the applications, properties, or biological activity of this compound.

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